molecular formula C11H15ClO2 B7907114 1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol

1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol

Cat. No.: B7907114
M. Wt: 214.69 g/mol
InChI Key: UTUXSGILSLPINA-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol is an organic compound with the molecular formula C10H13ClO2 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a secondary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol typically involves the alkylation of 3-chloro-6-methoxyphenol with an appropriate alkylating agent, followed by reduction. One common method involves the use of 3-chloro-6-methoxyphenol and 2-chloro-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: 1-(3-Chloro-6-methoxyphenyl)-2-methylpropan-2-one.

    Reduction: 1-(3-Chloro-6-methoxyphenyl)-2-methylpropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol depends on its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The secondary alcohol group may participate in hydrogen bonding, affecting the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methoxyphenyl)-2-methyl-2-propanol
  • 1-(3-Chloro-5-methoxyphenyl)-2-methyl-2-propanol
  • 1-(3-Chloro-6-methoxyphenyl)-2-ethyl-2-propanol

Uniqueness: 1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of a secondary alcohol group also adds to its versatility in various chemical reactions.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-11(2,13)7-8-6-9(12)4-5-10(8)14-3/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUXSGILSLPINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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